molecular formula C20H16N4O3 B3162947 Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 882747-71-9

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B3162947
CAS RN: 882747-71-9
M. Wt: 360.4 g/mol
InChI Key: DXGJIZDWEXECLY-UHFFFAOYSA-N
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Description

“Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .


Synthesis Analysis

Triazolopyrimidines can be synthesized through a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . This reaction usually proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production

Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Neuroprotective Activity

Some of the synthesized compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Interaction with Active Residues of ATF4 and NF-kB Proteins

A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Anticancer Activity

1,2,4-Triazole-containing scaffolds, which this compound is a part of, have been studied for their potential anticancer activity .

Antibacterial and Antifungal Activity

1,2,4-Triazole-containing scaffolds have also been studied for their antibacterial and antifungal activities .

Anti-inflammatory and Antioxidant Activity

These scaffolds have also been studied for their anti-inflammatory and antioxidant activities .

properties

IUPAC Name

methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-26-19(25)17-11-18(24-20(23-17)21-13-22-24)15-8-5-9-16(10-15)27-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGJIZDWEXECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=NN2C(=C1)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134799
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate

CAS RN

882747-71-9
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882747-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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